molecular formula C19H26N2O3S2 B2517780 2-methoxy-5-methyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 953205-25-9

2-methoxy-5-methyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2517780
CAS No.: 953205-25-9
M. Wt: 394.55
InChI Key: UCNYWSJUTWOEKL-UHFFFAOYSA-N
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Description

2-methoxy-5-methyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H26N2O3S2 and its molecular weight is 394.55. The purity is usually 95%.
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Scientific Research Applications

Cognitive Enhancing Properties

A study on "SB-399885," a structurally related compound, highlighted its role as a potent, selective 5-HT6 receptor antagonist with cognitive-enhancing properties. This compound showed significant potential in reversing age-dependent deficits in spatial learning and enhancing cholinergic function, suggesting implications for treating cognitive deficits such as those in Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Photodynamic Therapy Applications

Another study focused on a new zinc phthalocyanine compound substituted with benzenesulfonamide derivative groups. This compound exhibited high singlet oxygen quantum yield and good fluorescence properties, making it a promising candidate for Type II photosensitizers in cancer treatment through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Inhibition of Phospholipase A2

Research on substituted benzenesulfonamides as membrane-bound phospholipase A2 inhibitors revealed compounds with significant in vitro potency. These inhibitors demonstrated protective effects in myocardial infarction models, suggesting potential applications in cardiovascular disease treatment (Oinuma et al., 1991).

Corrosion Inhibition

A study on piperidine derivatives, including compounds similar in structure to the query compound, investigated their effectiveness as corrosion inhibitors for iron. Through quantum chemical calculations and molecular dynamics simulations, these compounds showed promising adsorption and inhibition properties, offering insights into their potential application in material protection (Kaya et al., 2016).

Properties

IUPAC Name

2-methoxy-5-methyl-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3S2/c1-15-5-6-18(24-2)19(12-15)26(22,23)20-13-16-7-9-21(10-8-16)14-17-4-3-11-25-17/h3-6,11-12,16,20H,7-10,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCNYWSJUTWOEKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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